Home > Products > Screening Compounds P147388 > N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide -

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide

Catalog Number: EVT-5285202
CAS Number:
Molecular Formula: C21H15BrN2O3S
Molecular Weight: 455.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a benzisothiazole group directly linked to an acetamide moiety, which connects to a terminal phenol ring. The benzisothiazole group exhibits planarity, while the overall molecule shows an 84.9° dihedral angle between the benzisothiazole and phenol rings. Crystal analysis reveals intermolecular hydrogen bonding and π-stacking interactions between alternating phenol and benzisothiazole rings [].
  • Compound Description: This compound, denoted as ligand (L), possesses a 1,3-benzothiazole group with a diazenyl linker connected to a pyrazol-3-one ring. Metal complexes of this ligand with Cu(II), Co(II), and Ni(II) were synthesized and characterized, showcasing enhanced antibacterial activity compared to the free ligand. The metal complexes also exhibited DNA cleavage activity and anticancer properties against specific cell lines [].
  • Compound Description: This Schiff base ligand comprises a 1,3-benzothiazole linked via a sulfur atom to an acetamide group, which in turn connects to a phenylhydrazinecarbonyl moiety. Metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions were prepared and characterized []. These complexes displayed enhanced anti-inflammatory and anticancer activity compared to the free ligand.
  • Compound Description: This compound consists of a 1,3-benzothiazole directly linked to an acetamide group, which further connects to a 3-methylphenyl group. Crystallographic analysis revealed a 79.3° dihedral angle between the benzothiazole and methylphenyl ring systems []. The crystal packing is characterized by intermolecular hydrogen bonds and weak stacking interactions.
  • Compound Description: This group of compounds features a 1,3-benzothiazole linked to a 1,3-thiazole ring through an imine group. These compounds were synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. Some derivatives, particularly those with a phenolic segment, exhibited promising cytotoxicity against various cancer cell lines [].
  • Compound Description: This thiourea derivative incorporates a 1,3-benzothiazole and a 4-bromobenzoyl group. Crystallographic analysis reveals intermolecular hydrogen bonds (C—H⋯N, C—H⋯S, and N—H⋯S) resulting in molecular layers [].
  • Compound Description: These triazine derivatives are characterized by two 1,3-benzothiazole units linked to a central triazine ring through amine groups. Synthesized from cyanuric chloride and benzothiazole, these compounds exhibited promising antimicrobial activity, particularly when incorporating hydroxyl, nitro, chloro, or bromo substituents on the aryl group [].
  • Compound Description: This simple compound comprises a 1,3-benzothiazole directly linked to an acetamide group. Crystallographic analysis reveals the presence of two independent molecules in the asymmetric unit, forming dimers via N—H⋯N hydrogen bonds [].
  • Compound Description: This compound contains a 1,3-benzothiazole group connected to an aniline moiety, which is further linked to an ethyl acetate group. The molecule exhibits an extended conformation with an N—C—C—O torsion angle of 179.4(3)°. Crystal packing is stabilized by intermolecular hydrogen bonds, forming centrosymmetric dimers [].
  • Compound Description: This complex serves as an azadithiolatodiiron model for the active site of [FeFe]-hydrogenase. It features a 1,3-benzothiazole group linked to a phenyl ring, which bridges two iron centers through a dithiolate moiety [].
  • Compound Description: This complex molecule features a 1,3-thiazole ring linked to an acetamide group, which in turn connects to a nitrophenyl group. The structure also contains a pyrazole ring and a chlorophenyl group. Synthesized by reacting a carbothioamide derivative with N-(4-nitrophenyl)maleimide, this compound's structure was confirmed through FT-IR, NMR, and LCMS data [].
  • Compound Description: These compounds are triazine derivatives containing two 5-nitro-1,3-benzothiazole units linked to the central triazine ring via amine groups. Synthesis involves reacting cyanuric chloride with 5-nitrobenzothiazole. These compounds demonstrated enhanced antibacterial activity compared to their non-nitro counterparts, particularly against Gram-positive and Gram-negative bacteria [].
  • Compound Description: These derivatives contain a 6-bromo-1,3-benzothiazole moiety linked to a pyrazol-3-one ring via a hydrazinylidene bridge. Synthesized through a Mannich reaction, these compounds exhibited promising antimicrobial activity against various bacterial and fungal strains []. The study also investigated the structure-activity relationships by exploring different amine substituents.
  • Compound Description: AC220 is a potent and selective FLT3 inhibitor with favorable oral pharmacokinetics. It features an imidazo[2,1-b][1,3]benzothiazole core with a morpholine-substituted ethoxy side chain and a urea linker connecting to a tert-butyl-isoxazole group []. This compound demonstrates superior efficacy and tolerability in tumor xenograft models compared to earlier FLT3 inhibitors.
  • Compound Description: These compounds consist of a 6-substituted 1,3-benzothiazole linked to a urea group, which bridges to a 3-chloro-4-oxoazetidine ring. Several derivatives showed potent anticonvulsant activity in the maximal electroshock seizure (MES) test without exhibiting neurotoxicity or hepatotoxicity []. The study highlighted that introducing specific substituents on the benzothiazole and phenyl rings significantly influenced the anticonvulsant activity.
  • Compound Description: These sulfonamide derivatives feature a 1,3-benzothiazole linked to a benzene ring via a sulfonamide group. Synthesized by condensing 2-aminobenzothiazole with substituted benzenesulfonyl chlorides, these compounds showed significant in vitro antimicrobial activity against various bacterial and fungal strains [].
  • Compound Description: This compound consists of two 1,3-benzothiazole units directly linked to a central benzene ring. Synthesized via a microwave-assisted reaction between o-phthalic acid and 2-aminothiophenol, this molecule exhibits planarity in its individual rings and is stabilized by weak C—H⋯N hydrogen bonds in the crystal structure [].
  • Compound Description: This coordination polymer features a 1,3-benzothiazole group as part of a complex ligand that coordinates to copper(II) ions. The ligand also includes a carbamate moiety, a triazole ring, and a pyridine ring [].
  • Compound Description: This compound contains both a 1,3-thiazole and an imidazo[2,1-b][1,3]thiazole ring system, along with a bromophenyl and a hydroxyphenyl group. Crystallographic analysis reveals various intermolecular interactions, including hydrogen bonds and π-stacking interactions [].
  • Compound Description: This compound features a 1,3-thiazolidine ring with a methoxybenzylidene substituent. The crystal structure is stabilized by intramolecular C—H⋯S interactions and intermolecular C—H⋯O hydrogen bonds, forming ring motifs and exhibiting aromatic π–π stacking interactions [].
  • Compound Description: This porphyrin derivative incorporates a 1,3-benzothiazole unit linked to a phenyl substituent on the porphyrin ring. The compound and its copper and cobalt complexes were synthesized and investigated for their coordination properties and potential applications in surface modification of polypropylene materials []. The modified materials exhibited bacteriostatic resistance against both Gram-positive and Gram-negative bacteria.
  • Compound Description: This compound features a central thiophene ring substituted with an aniline group, a 1,3-benzothiazole unit, and a 4-chlorobenzoyl group. Crystallographic analysis reveals a planar thiophene ring with varying dihedral angles to the other substituents. Intramolecular and intermolecular hydrogen bonds, along with aromatic π–π stacking interactions, are observed in the crystal structure [].
  • Compound Description: This compound consists of a 4-chloro-1,3-benzothiazole moiety connected to a propylurea group. Crystallographic analysis reveals a nearly planar structure for the molecule, stabilized by hydrogen bonds involving water molecules [].
  • Compound Description: These compounds feature a 1,3-selenazole ring linked to an acetamide group, which connects to a 1,2,4-triazole ring via a thioether bridge. The design was based on molecular docking studies targeting the cell division cycle 25 phosphatase B (Cdc25B) enzyme, a potential anticancer target. Several derivatives exhibited improved inhibitory activity compared to the reference compound [].
  • Compound Description: These three compounds are 1,3-benzothiazol-2(3H)-one derivatives with different substituents on the nitrogen atom at position 3. Compounds 6a, 7e, and 8e exhibited significant antinociceptive activity in various pain models, including the tail flick, tail clip, hot plate, and writhing tests [].
  • Compound Description: This compound represents the free base form of AC220, a potent and selective FLT3 inhibitor discussed earlier. The patent describes various solid forms of this compound, compositions comprising these forms, methods of preparation, and their potential use in treating diseases like cancer [].
    • Compound Description: These heterocyclic compounds, synthesized from thiosemicarbazones and selenosemicarbazones, were evaluated for their antioxidant, antimicrobial, and toxicological properties []. The study revealed promising activity profiles for some derivatives, suggesting potential applications in medicinal chemistry.
    • Compound Description: AR-C69457CC is a complex molecule featuring a 1,3-benzothiazole unit, a naphthalene ring, and a sulfonyl group. Its crystal structure was determined using powder X-ray diffraction data [].
    • Compound Description: This compound features three 1,3-benzothiazole units linked to a central nitrogen atom via methylene bridges. Crystallographic analysis reveals a pseudo-C3 conformation with near-planar benzothiazole groups. The crystal packing is stabilized by C—H⋯N contacts and π–π interactions [].
    • Compound Description: This compound features a benzothiazepine ring system linked to a phenoxy group, which connects to an acetamide moiety. It was synthesized through a multi-step reaction sequence starting from salicylaldehyde and acetophenone [].
    • Compound Description: This diiron complex serves as a biomimetic model for the active site of iron-only hydrogenase. It features a 1,3-benzothiazole group connected to a benzyl group that bridges two iron centers through a dithiolate moiety [].
    • Compound Description: This cobalt(II) complex comprises a 1,3-benzothiazole-containing ligand (ZL-5(2-)) coordinated to the metal center along with a 1,10-phenanthroline ligand. This complex exhibits a distorted octahedral coordination geometry, and its crystal packing reveals extensive hydrogen bonding networks involving water molecules and acetate groups [].
    • Compound Description: This compound features a 1,3-benzothiazole group connected to a bromophenol moiety through an imine linkage. Crystallographic analysis reveals an intramolecular O—H⋯N hydrogen bond and weak C—H⋯O interactions stabilizing the crystal structure [].
      • Compound Description: This compound contains a 1,3-benzothiazole unit linked to a 4-chlorobenzoyl group via a thiourea moiety. The crystal structure shows a cis-trans configuration across the thiourea C-N bonds. An intramolecular N—H⋯O hydrogen bond and a weak intermolecular N—H⋯S hydrogen bond are observed [].
      • Compound Description: These compounds consist of a 1,3-benzothiazole unit linked to an imidazolidinethione ring. They were synthesized from N-aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines and carbon disulfide through a reaction involving a [, ] sigmatropic shift [].
      • Compound Description: This compound features a 1,3-benzothiazole group linked to a 4-fluorophenyl ring via an acrylonitrile moiety. Crystallographic analysis reveals a nearly planar molecular structure with a small dihedral angle between the benzothiazole and fluorophenyl rings. The crystal packing shows chains of molecules linked by C—H⋯N hydrogen bonds and aromatic π–π stacking interactions [].
      • Compound Description: These compounds consist of a 1,3-benzothiazole unit linked to a benzoylthiourea group. The series explores the impact of different electron-withdrawing substituents (R= H, Cl, and OCH3) at the para position of the benzoyl ring. The study investigated the influence of these substituents on hydrogen bonding interactions using both experimental and DFT methods [].
      • Compound Description: This compound features a 1,3-benzothiazole group directly linked to a 2-ethoxyphenol moiety. Crystallographic analysis reveals an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif. The crystal structure is further stabilized by weak C—H⋯O hydrogen bonds and π–π interactions [].

      Properties

      Product Name

      N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide

      IUPAC Name

      N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide

      Molecular Formula

      C21H15BrN2O3S

      Molecular Weight

      455.3 g/mol

      InChI

      InChI=1S/C21H15BrN2O3S/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26)

      InChI Key

      SBRRSTAQFFVEOM-UHFFFAOYSA-N

      SMILES

      C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)O

      Canonical SMILES

      C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.